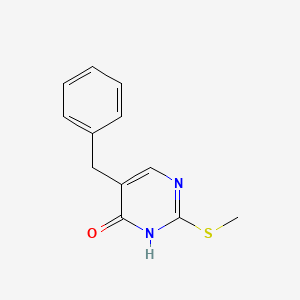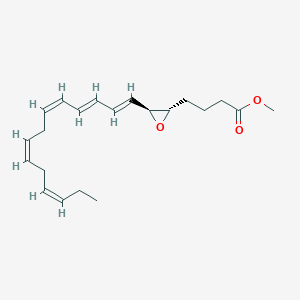
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one,potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt involves multiple steps. The process typically starts with the preparation of the core pyrrolinone structure, followed by the introduction of the carboxyphenyl and hydroxy groups. The final step involves the addition of the potassium salt to stabilize the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.
化学反応の分析
Types of Reactions
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyphenyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxyphenyl group would yield an alcohol.
科学的研究の応用
5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, potassium salt involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties may be due to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
- 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one
- 5-(2-Carboxyphenyl)-5-hydroxy-1-((2,2,5,5-tetramethyl-1-oxypyrrolidin-3-yl)-methyl)-3-phenyl-2-pyrrolin-4-one, sodium salt
Uniqueness
The potassium salt form of this compound is unique due to its enhanced stability and solubility compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and medical research.
特性
分子式 |
C26H29KN2O5 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
potassium;2-[2-hydroxy-3-oxo-4-phenyl-1-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)methyl]pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C26H29N2O5.K/c1-24(2)14-18(25(3,4)28(24)33)15-27-16-20(17-10-6-5-7-11-17)22(29)26(27,32)21-13-9-8-12-19(21)23(30)31;/h5-13,16,18,32H,14-15H2,1-4H3,(H,30,31);/q-1;+1 |
InChIキー |
NCJJOVHSPPRDIH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(N1[O-])(C)C)CN2C=C(C(=O)C2(C3=CC=CC=C3C(=O)O)O)C4=CC=CC=C4)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


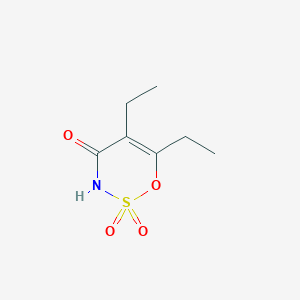
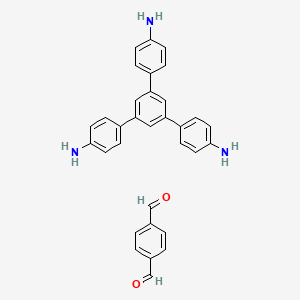
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)


![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)

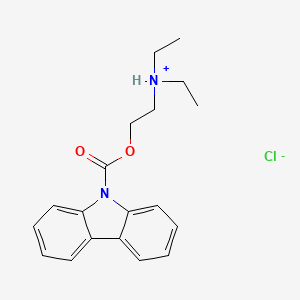
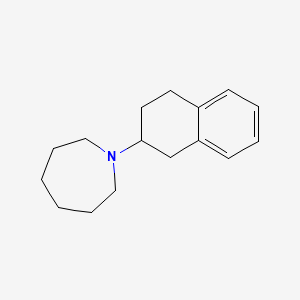
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
